molecular formula C11H13BrO2 B13555348 2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid

2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid

Katalognummer: B13555348
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: BZZGQCGLIVYWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by carboxylation. One common method includes the bromination of 2-methylphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 3-bromo-2-methylphenyl. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the final product.

Industrial Production Methods

Industrial production of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenyl-2-methylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: 3-bromo-2-methylbenzoic acid or 3-bromo-2-methylacetophenone.

    Reduction: 2-methylphenyl-2-methylpropanoic acid.

    Substitution: 2-(3-Hydroxy-2-methylphenyl)-2-methylpropanoic acid or 2-(3-Amino-2-methylphenyl)-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 3-Bromo-2-methylbenzyl alcohol
  • 2-(Bromomethyl)phenylboronic acid

Uniqueness

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and carboxylic acid functional groups

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-8(5-4-6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

BZZGQCGLIVYWPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)C(C)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.